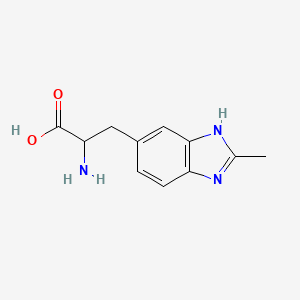

2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid

Beschreibung

2-Amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a benzimidazole ring substituted with a methyl group at position 2, linked to a propanoic acid backbone via an amino group at position 2. The benzimidazole moiety, a bicyclic aromatic system comprising fused benzene and imidazole rings, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole derivatives, which are known for antimicrobial, antiviral, and anticancer activities.

Eigenschaften

IUPAC Name |

2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-6-13-9-3-2-7(5-10(9)14-6)4-8(12)11(15)16/h2-3,5,8H,4,12H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFCVPREPFMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid typically involves the reaction of 2-methylbenzimidazole with appropriate reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 2-methylbenzimidazole with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid with structurally related α-amino acids containing heterocyclic side chains. Key differences in molecular architecture, physicochemical properties, and biological activities are highlighted.

Structural and Functional Group Analysis

2-Amino-3-(3-Hydroxy-4-Methyl-Isoxazol-5-yl)propanoic Acid Hydrate (CAS 210049-09-5) Structure: Isoxazole ring with hydroxyl (-OH) and methyl (-CH₃) substituents. Key Features: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to benzimidazole derivatives. The isoxazole ring is less aromatic than benzimidazole, reducing π-π stacking interactions . Potential Applications: Isoxazole derivatives are often explored as enzyme inhibitors or anti-inflammatory agents due to their polarity and metabolic stability.

(S)-2-Amino-3-(4-(((4-Methyl-2-Arylthiazol-5-yl)Methyl)Amino)Phenyl)Propanoic Acid Structure: Thiazole ring linked to a phenyl group and methyl substituent. Key Features: Thiazole’s sulfur atom contributes to electron-deficient aromaticity, favoring interactions with metal ions or cysteine residues in enzymes.

3-[5-(Aminosulfonyl)-1-Propyl-1H-Benzimidazol-2-yl]Propanoic Acid Structure: Benzimidazole core with a sulfamoyl (-SO₂NH₂) group and propyl chain. Key Features: The sulfamoyl group mimics p-aminobenzoic acid (PABA), a substrate of dihydropteroate synthase (DHPS), making this compound a candidate for antibacterial applications. The propyl chain increases lipophilicity, possibly enhancing blood-brain barrier penetration .

2-Amino-3-(3-Oxo-4-Propan-2-yl-1,2-Oxazol-5-yl)Propanoic Acid (CAS 865792-23-0) Structure: Isoxazole ring with an oxo (=O) group and isopropyl substituent. The isoxazole ring’s lower aromaticity compared to benzimidazole may limit DNA intercalation .

3-((5-(4-Nitrobenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-yl)(p-Tolyl)Amino)Propanoic Acid (Compound 9 in ) Structure: Thiazole ring with a nitrobenzylidene substituent. Key Features: The nitro group (-NO₂) is electron-withdrawing, enhancing electrophilicity and reactivity toward nucleophilic residues in proteins. This compound’s extended conjugation may improve UV absorption, useful in spectroscopic assays .

Key Insights

- Bioactivity : Thiazole and sulfamoyl-containing compounds () show explicit antimicrobial effects, suggesting the target compound’s benzimidazole core may confer similar activity through DNA intercalation or enzyme inhibition.

- Synthetic Accessibility : Compounds with simpler heterocycles (e.g., isoxazole in ) are often easier to synthesize than benzimidazoles, which require multi-step cyclization .

Research Findings and Implications

- Antimicrobial Potential: The structural similarity of the target compound to ’s sulfamoyl-benzimidazole suggests possible antibacterial activity, though mechanistic studies are needed.

- Metabolic Stability : The methyl group on the benzimidazole ring may reduce oxidative metabolism, extending half-life compared to hydroxylated isoxazoles .

- Limitations : Lack of explicit bioactivity data for the target compound necessitates further in vitro testing, particularly against models of bacterial or fungal infections.

Biologische Aktivität

Overview

2-Amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid is a benzimidazole derivative known for its diverse biological activities. Benzimidazole compounds are recognized for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The synthesis of 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid typically involves the reaction of 2-methylbenzimidazole with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. This process yields the desired product with specific structural characteristics conducive to biological activity.

Chemical Structure

- Molecular Formula : C11H13N3O

- CAS Number : 784094-83-3

Antimicrobial Activity

Research indicates that 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µM |

| Escherichia coli | 15 µM |

| Bacillus subtilis | 12 µM |

| Pseudomonas aeruginosa | 20 µM |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid led to a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activates caspase pathways, promoting apoptotic cell death.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The mechanism involves the modulation of antioxidant pathways, which may help in conditions like Alzheimer's disease.

Research Findings : In neuronal cell models, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This protective effect is attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

The biological activity of 2-amino-3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Signaling Pathways : It modulates signaling pathways related to apoptosis and oxidative stress response, enhancing its anticancer and neuroprotective effects.

- Receptor Binding : The benzimidazole moiety allows for binding to various receptors, influencing cellular functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.